2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS 1155909-91-3): A Core Scaffold for Advanced Kinase Inhibitor Development
2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS 1155909-91-3): A Core Scaffold for Advanced Kinase Inhibitor Development
Executive Summary
In the landscape of targeted oncology and drug development, the rational design of small-molecule receptor tyrosine kinase (RTK) inhibitors relies heavily on privileged molecular scaffolds. 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS: 1155909-91-3) is a highly specialized chemical building block engineered to maximize binding affinity within the ATP-binding pocket of kinases. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its structural rationale in medicinal chemistry, and a self-validating synthetic protocol for its preparation.
Physicochemical Profiling
Understanding the baseline properties of this intermediate is critical for downstream synthetic planning, particularly regarding solubility, reactivity, and purification strategies [2].
| Property | Value |
| Chemical Name | 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline |
| CAS Registry Number | 1155909-91-3 |
| Molecular Formula | C11H11N3S |
| Molecular Weight | 217.29 g/mol |
| Topological Polar Surface Area (TPSA) | 65.5 Ų |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 4 (Pyrimidine Nitrogens, Thioether, Amine) |
| Storage Conditions | 2-8°C, inert atmosphere (Argon/N 2 ) |
Structural Rationale in Drug Design (The "Why")
The architecture of 2-methyl-4-(pyrimidin-2-ylsulfanyl)aniline is not arbitrary. It is deliberately designed to act as a potent hinge-binding motif for kinases such as BCR-ABL, EGFR, and VEGFR[1]. As a Senior Application Scientist, it is vital to understand the causality behind these structural features:
-
The Pyrimidine Ring (Hinge Binder): The pyrimidine moiety acts as the primary pharmacophore. Its nitrogen atoms are positioned to form critical bidentate hydrogen bonds with the backbone amide NH and carbonyl oxygen of the kinase hinge region (e.g., Met318 in BCR-ABL).
-
The Thioether Linkage (-S-): Unlike an ether (-O-) or amine (-NH-) linkage, the thioether bond offers unique stereoelectronic advantages. Sulfur is larger and more polarizable, which increases the bond length and alters the dihedral angle. This conformational flexibility allows the pyrimidine ring to dive deeper into the narrow hydrophobic cleft of the active site without inducing steric clash.
-
The 2-Methyl Aniline Motif: The methyl group at the ortho position relative to the amine introduces deliberate steric hindrance. This restricts the free rotation of the phenyl ring, locking the molecule into a "pre-organized" bioactive conformation that reduces the entropic penalty upon binding. The primary amine (-NH 2 ) serves as the synthetic anchor, allowing researchers to diversify the molecule via late-stage amide coupling to target the solvent-exposed regions of the kinase.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 2-methyl-4-(pyrimidin-2-ylsulfanyl)aniline is typically achieved via a Nucleophilic Aromatic Substitution (S N Ar). The following protocol is designed with built-in causality and in-process controls (IPCs) to ensure a self-validating, high-yield workflow.
Causality of Reagents
-
Base (K 2 CO 3 ): A mild, inorganic base is chosen over stronger bases (like NaH) to prevent the oxidative dimerization of the starting thiol into a disulfide byproduct—a common failure point in thioether synthesis.
-
Solvent (DMF): A polar aprotic solvent is required to solvate the potassium thiolate intermediate, leaving the nucleophile "naked" and accelerating the S N Ar reaction.
Step-by-Step Protocol
-
Preparation & Degassing: Charge a dry, round-bottom flask with DMF (10 volumes). Sparge the solvent with Argon for 15 minutes. Causality: Oxygen must be strictly excluded to prevent the oxidation of the highly reactive thiol starting material.
-
Reagent Addition: Add 4-amino-3-methylbenzenethiol (1.0 eq) and K 2 CO 3 (2.0 eq) to the flask. Stir at room temperature for 30 minutes to generate the active thiolate anion.
-
Electrophile Introduction: Slowly add 2-chloropyrimidine (1.1 eq) to the suspension.
-
Heating & IPC (Self-Validation): Elevate the temperature to 80°C. Monitor the reaction via LC-MS. The system validates its own completion when the starting thiol peak (m/z ~139) constitutes <2% of the total area, typically achieved after 4-6 hours.
-
Workup: Cool the mixture to room temperature and quench with ice-cold distilled water (30 volumes). The target product will precipitate out of the solution.
-
Isolation: Filter the precipitate under vacuum, wash with cold water to remove residual DMF and salts, and dry under high vacuum at 45°C.
Synthetic workflow of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline via SNAr.
Downstream Application: Kinase Inhibition Pathway
Once functionalized into a mature drug candidate, derivatives of this scaffold act as potent competitive inhibitors of ATP. By binding to the hinge region, they block the transphosphorylation of the receptor tyrosine kinase, thereby halting downstream oncogenic signaling cascades such as the PI3K/AKT and RAS/MAPK pathways.
Mechanism of action for kinase inhibitors utilizing the pyrimidine-thioether scaffold.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized batch, the following analytical validations must be performed before utilizing the compound in biological assays:
-
HPLC (Purity): Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA). Purity must exceed 98% to prevent false positives in sensitive kinase screening assays.
-
LC-MS (Identity): Electrospray ionization (ESI+) should confirm the target mass [M+H] + at m/z 218.3.
-
1 H NMR (Structure): Conducted in DMSO-d 6 . Key diagnostic peaks include the pyrimidine protons (typically a doublet around 8.5 ppm and a triplet around 7.2 ppm) and the broad singlet of the aniline amine (-NH 2 ) around 5.0-5.5 ppm.
References
-
Title: Integrating Ligand-Based and Protein-Centric Virtual Screening of Kinase Inhibitors Using Ensembles of Multiple Protein Kinase Genes and Conformations Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]
